1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
634150-94-0 |
|---|---|
Molecular Formula |
C10H14BrNO2 |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14BrNO2/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-6H,12H2,1-3H3 |
InChI Key |
JKOMOTQHGDWZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)Br)OC)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 4 Bromo 2,5 Dimethoxyphenyl Ethanamine
Established Synthetic Pathways for the Core Structure
The construction of the 1-(4-bromo-2,5-dimethoxyphenyl)ethanamine core relies on a sequence of well-understood organic reactions, typically commencing from commercially available precursors. The key steps involve the formation of the phenethylamine (B48288) backbone, introduction of the bromine substituent onto the aromatic ring, and the generation of the terminal amine group.
Synthesis via 2,5-Dimethoxybenzaldehyde (B135726) Intermediates
A prevalent and versatile route to this compound begins with 2,5-dimethoxybenzaldehyde. wikipedia.org This approach leverages the reactivity of the aldehyde functional group to build the ethylamine (B1201723) side chain. A common strategy involves a Henry reaction, where the aldehyde is condensed with nitroethane in the presence of a base catalyst to yield 1-(2,5-dimethoxyphenyl)-2-nitropropene. reddit.com This nitroalkene intermediate is a crucial precursor to the final amine.
The general sequence of this pathway is outlined below:
Condensation: 2,5-dimethoxybenzaldehyde is reacted with nitroethane.
Reduction: The resulting nitropropene derivative is then reduced to the corresponding amine.
Alternative approaches from 2,5-dimethoxybenzaldehyde also exist, such as the Darzen condensation to form a glycidic ester, which can then be converted to the corresponding phenylacetaldehyde. mdma.ch This aldehyde can subsequently be transformed into the desired phenethylamine.
Bromination Strategies for Aromatic Substitution
In some methodologies, 2,5-dimethoxybenzaldehyde is brominated to afford 4-bromo-2,5-dimethoxybenzaldehyde (B105343), which then undergoes the subsequent reactions to build the ethylamine side chain. mdma.chmdma.ch Research has clarified that the bromination of 2,5-dimethoxybenzaldehyde in acetic acid predominantly yields the 4-bromo isomer, rather than the 6-bromo isomer as was once reported. mdma.chupm.edu.my Alternatively, the bromination can be performed at a later stage, for instance, on the 2,5-dimethoxyphenethylamine molecule itself. psu.edu
Table 1: Comparison of Bromination Strategies
| Starting Material | Brominating Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| 2,5-Dimethoxybenzaldehyde | Bromine | Acetic Acid | 4-Bromo-2,5-dimethoxybenzaldehyde | mdma.ch |
Reductive Amination Techniques in Compound Synthesis
The final and crucial step in forming the primary amine is the reduction of a suitable precursor. When the synthesis proceeds via a nitroalkene intermediate, as in the Henry reaction pathway, the nitro group is reduced to an amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LAH). researchgate.net Other reducing systems, such as sodium borohydride (B1222165) in the presence of a catalyst like copper(II) chloride, have also been employed. reddit.com
Reductive amination can also refer to the conversion of a ketone to an amine. While less common for the synthesis of the parent primary amine, this method is highly relevant for producing N-substituted derivatives. In a direct reductive amination, a ketone is reacted with an amine in the presence of a reducing agent. nih.govorganic-chemistry.org For instance, 1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one could be reacted with ammonia (B1221849) and a reducing agent to yield the target compound.
Derivatization Strategies and Analogue Synthesis
The core structure of this compound serves as a versatile scaffold for the synthesis of a multitude of analogues. These modifications, primarily at the amine nitrogen, but also on the aromatic ring and ethylamine side-chain, have been explored to investigate structure-activity relationships.
Synthesis of N-Alkylated and N-Benzylated Derivatives
A significant area of research has focused on the synthesis of N-benzyl derivatives, often referred to as NBOMe compounds. researchgate.netnih.govresearchgate.net These are typically prepared via reductive amination of this compound with a substituted benzaldehyde (B42025). The reaction involves the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be used for this purpose, with sodium borohydride being a common choice.
This methodology allows for the introduction of a wide range of substituents on the N-benzyl group, enabling a systematic exploration of how these modifications influence the compound's properties. nih.gov The synthesis of N-alkylated derivatives can be achieved through similar reductive amination procedures using the appropriate aldehyde or ketone, or through direct alkylation of the primary amine with an alkyl halide.
Table 2: Examples of N-Benzylated Derivatives
| Amine Precursor | Benzaldehyde Derivative | Product | Reference |
|---|---|---|---|
| This compound | 2-Methoxybenzaldehyde | 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine | researchgate.net |
Exploration of Other Ring and Side-Chain Modifications
Beyond N-substitution, the core structure of this compound can be altered in other positions to create a diverse range of analogues. Modifications to the aromatic ring include the substitution of the bromine atom with other halogens, such as iodine, to produce compounds like 2C-I. wikipedia.org
More complex ring modifications have led to the synthesis of compounds such as 2C-B-FLY. wikipedia.orgnih.gov In this analogue, the two methoxy (B1213986) groups are incorporated into dihydrofuran rings fused to the benzene (B151609) ring. The synthesis of such compounds involves the construction of the specific heterocyclic core, followed by the addition of the ethylamine side chain and subsequent bromination. nih.gov
Side-chain modifications have also been explored. For example, the introduction of an alpha-methyl group on the ethylamine side chain leads to the corresponding amphetamine analogue. These are typically synthesized by using nitroethane in the Henry reaction with the appropriate benzaldehyde, leading to a nitropropene which is then reduced. psu.edu
Preparation of Metabolites for Research and Analytical Standards
The synthesis of metabolites of this compound is crucial for metabolism studies, forensic analysis, and toxicological screening. The availability of pure analytical standards allows for the unambiguous identification and quantification of these compounds in biological matrices. Synthetic methodologies focus on producing both phase II conjugated metabolites, such as glucuronides, and phase I oxidative and demethylated products.
Chemical Synthesis of Glucuronic Acid-Conjugated Metabolites
The chemical synthesis of glucuronic acid-conjugated metabolites of this compound has been successfully achieved, providing essential reference standards for metabolic studies. Two specific phase II metabolites, the glucuronides of the primary alcohol and carboxylic acid derivatives formed from the parent compound, have been synthesized.
The β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylethylalcohol was synthesized utilizing a Koenigs-Knorr type reaction. This method involved using methyl 2,3,4-tri-Ο-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate as the glucuronyl donor. The reaction was catalyzed by the Lewis acid, boron trifluoride diethylether complex, to successfully couple the glucuronic acid moiety to the alcohol.
For the synthesis of the β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylacetic acid, a condensation reaction was employed. This involved reacting 4-bromo-2,5-dimethoxyphenylacetic acid with a protected benzyl (B1604629) D-glucuronate. The final step in this synthesis was the deprotection of the benzyl group, which was accomplished through catalytic hydrogenation to yield the target glucuronide.
These synthetic routes provide a reliable means of producing these specific phase II metabolites for use as analytical standards in various research and forensic applications.
Table 1: Reagents for Synthesis of Glucuronide Metabolites
| Target Metabolite | Key Reagents | Catalyst/Reaction Type |
| β-D-Glucuronide of 4-bromo-2,5-dimethoxyphenylethylalcohol | Methyl 2,3,4-tri-Ο-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate, 4-bromo-2,5-dimethoxyphenylethylalcohol | Boron trifluoride diethylether complex (Lewis acid) |
| β-D-Glucuronide of 4-bromo-2,5-dimethoxyphenylacetic acid | 4-bromo-2,5-dimethoxyphenylacetic acid, Benzyl D-glucuronate | Condensation followed by Catalytic Hydrogenation |
Synthesis of Oxidative and Demethylated Metabolites
The preparation of oxidative and demethylated metabolites as analytical standards often requires multi-step synthetic pathways, frequently starting from a common precursor, 4-bromo-2,5-dimethoxybenzaldehyde.
The synthesis of this key aldehyde intermediate is typically achieved through the bromination of 2,5-dimethoxybenzaldehyde. The reaction is commonly performed using elemental bromine in a glacial acetic acid solvent at room temperature, which results in the preferential formation of the 4-bromo isomer in high yield. mdma.chupm.edu.mychemicalbook.com
Synthesis of Oxidative Metabolites
The primary oxidative metabolites resulting from the deamination of the parent compound are the corresponding alcohol and carboxylic acid.
2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE): This alcohol metabolite can be synthesized from the 4-bromo-2,5-dimethoxybenzaldehyde intermediate. A standard method for this conversion is the reduction of the aldehyde functional group. mdma.ch For instance, treatment of the aldehyde with sodium borohydride in an ethanol (B145695) solvent provides a straightforward and efficient route to the corresponding primary alcohol. mdma.ch
4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA): The synthesis of this acidic metabolite also starts from 4-bromo-2,5-dimethoxybenzaldehyde. The conversion is achieved through the oxidation of the aldehyde. mdma.ch This transformation is a fundamental process in organic synthesis and can be accomplished using various oxidizing agents. The resulting carboxylic acid is a major metabolite identified in toxicological studies.
Synthesis of Demethylated (Hydroxylated) Metabolites
The synthesis of demethylated, or hydroxylated, metabolites presents a greater challenge due to the need for regioselective demethylation. One approach involves the selective demethylation of a dimethoxy precursor. For example, the synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) has been accomplished from 2-bromo-4,5-dimethoxybenzaldehyde. researchgate.net This selective hydrolysis of the methoxy group at the 5-position can be achieved using concentrated sulfuric acid in the presence of methionine. researchgate.net
This resulting hydroxylated benzaldehyde can then serve as a starting material for synthesizing the corresponding demethylated phenethylamine metabolites, such as 2-(4-bromo-2-hydroxy-5-methoxyphenyl)ethylamine or 2-(4-bromo-5-hydroxy-2-methoxyphenyl)ethylamine. The synthesis would proceed through a pathway analogous to that used for the parent compound, which typically involves a Henry reaction (condensation with nitromethane) to form a nitrostyrene, followed by reduction of the nitro group and the double bond (e.g., using lithium aluminum hydride) to yield the final phenethylamine structure. mdpi.com
Table 2: Synthetic Pathways for Oxidative and Demethylated Metabolites
| Metabolite Type | Precursor Compound | Key Transformation | Typical Reagents | Target Metabolite |
| Oxidative (Alcohol) | 4-bromo-2,5-dimethoxybenzaldehyde | Reduction | Sodium borohydride | 2-(4-bromo-2,5-dimethoxyphenyl)ethanol |
| Oxidative (Acid) | 4-bromo-2,5-dimethoxybenzaldehyde | Oxidation | Standard oxidizing agents | 4-bromo-2,5-dimethoxyphenylacetic acid |
| Demethylated | 4-bromo-2,5-dimethoxybenzaldehyde | Selective Demethylation | Sulfuric acid, Methionine | 4-bromo-5-hydroxy-2-methoxybenzaldehyde |
| Demethylated | 4-bromo-5-hydroxy-2-methoxybenzaldehyde | Henry Reaction & Reduction | 1. Nitromethane 2. LiAlH₄ | 2-(4-bromo-5-hydroxy-2-methoxyphenyl)ethylamine |
Receptor Pharmacology and Molecular Interactions of 1 4 Bromo 2,5 Dimethoxyphenyl Ethanamine
Serotonin (B10506) Receptor Agonism and Partial Agonism
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine exhibits complex and multifaceted activity at serotonin 5-HT2 receptor subtypes, acting as a partial agonist or, in some experimental systems, an antagonist. Its functional effects are highly dependent on the specific receptor subtype and the cellular environment in which it is studied.
The interaction of this compound with the 5-HT2A receptor is a primary determinant of its pharmacological activity. Research indicates that it binds to this receptor with high affinity. However, its efficacy—the ability to produce a biological response upon binding—is a subject of considerable complexity.
Studies have demonstrated that while the compound binds effectively, it often acts as a partial agonist with low intrinsic efficacy compared to the endogenous ligand, serotonin. nih.govfrontiersin.org In certain cellular models, such as Xenopus laevis oocytes expressing rat 5-HT2A receptors, this compound displays negligible intrinsic efficacy and functions as a potent antagonist. nih.govnih.govresearchgate.net In these systems, it effectively blocks the receptor's activation by serotonin. nih.govresearchgate.netresearchgate.net This antagonist profile at 5-HT2A receptors in specific assays contrasts with its classification as a partial agonist in other contexts, highlighting the phenomenon of functional selectivity where the cellular environment influences a ligand's downstream effects. frontiersin.orgresearchgate.net
A notable characteristic of this compound is its functional selectivity, particularly between the 5-HT2A and 5-HT2C receptor subtypes. In experimental setups using Xenopus oocytes, the compound selectively blocks serotonin-induced currents at the 5-HT2A receptor but has no such inhibitory effect at the 5-HT2C receptor. nih.govresearchgate.net This demonstrates a clear differentiation in its functional impact on these closely related receptors.
The rank order of antagonist potency at the 5-HT2A receptor among structurally related phenylethylamines has been established as 2C-I > 2C-B > 2C-D > 2C-H, indicating that the nature of the substituent at the 4-position of the phenyl ring significantly influences its interaction with the receptor. nih.govwikipedia.org This functional selectivity underscores the nuanced molecular interactions that govern the compound's activity within the serotonin system.
Receptor Binding Kinetics and Quantitative Affinity Studies
To quantify the interaction between this compound and its target receptors, researchers employ various in vitro techniques, primarily radioligand binding assays, to determine its binding affinity.
Radioligand binding assays are a cornerstone for characterizing the affinity of a compound for a specific receptor. giffordbioscience.com These assays are typically conducted using cell membranes prepared from tissues or cultured cells that express the receptor of interest. researchgate.net The fundamental principle involves a competition between a radiolabeled ligand (a molecule with a radioactive isotope attached) and an unlabeled test compound (in this case, this compound) for the same binding site on the receptor. nih.govsigmaaldrich.com
By incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound, a displacement curve can be generated. giffordbioscience.com This curve illustrates the ability of the test compound to displace the radioligand from the receptor. From this data, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. sigmaaldrich.com This value is then used to calculate the dissociation constant (K_i). giffordbioscience.com
The dissociation constant (K_i) is a measure of the binding affinity of a ligand for a receptor. A lower K_i value signifies a higher binding affinity. While comprehensive binding data for this compound across all serotonin receptor subtypes is not extensively compiled in single reports, available studies provide key insights.
One study reported a binding affinity (K_i) of 8.6 nM for the human 5-HT2A receptor. bluelight.org The affinity for the 5-HT2C receptor is also known to be high, though specific K_i values are less consistently reported in the literature. For context, closely related N-benzyl derivatives show very high affinity, with K_i values in the low to sub-nanomolar range for both 5-HT2A and 5-HT2C receptors. wikipedia.org The affinity of this compound is generally considered to be in the nanomolar range for both 5-HT2A and 5-HT2C receptors. nih.gov
| Receptor Subtype | Dissociation Constant (K_i) [nM] |
| 5-HT2A | 8.6 |
| 5-HT2C | Data not consistently reported |
| 5-HT1A | Low affinity |
| 5-HT2B | Partial Agonist Activity |
Table 1: Reported binding affinity and activity for this compound at various serotonin receptor subtypes. Note that specific K_i values for all subtypes are not available in the reviewed literature.
Downstream Signaling Pathways and Cellular Mechanisms of Action
The interaction of this compound with the serotonin 5-HT2A receptor initiates a cascade of intracellular events. As a G protein-coupled receptor (GPCR), the 5-HT2A receptor activates multiple signaling pathways that ultimately dictate the cellular response. wikipedia.org
The most well-characterized signaling pathway for the 5-HT2A receptor is its coupling to the Gq/G11 family of G-proteins. wikipedia.orgnih.gov Activation of this pathway by an agonist leads to the stimulation of phospholipase C (PLC). wikipedia.orgnih.gov PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol. nih.gov The concurrent rise in DAG and intracellular Ca2+ activates protein kinase C (PKC). wikipedia.org
Research conducted in PC12 cells expressing the 5-HT2A receptor has shown that various phenethylamines, a class of compounds that includes this compound, stimulate phosphoinositide hydrolysis. nih.gov However, studies have also indicated an apparent lack of correlation between the in vivo effects of these compounds and their efficacy in stimulating this specific pathway, suggesting the involvement of other signaling mechanisms. nih.gov
| Signaling Pathway | Primary G-Protein | Key Effector Enzyme | Second Messengers | Primary Cellular Outcome |
|---|---|---|---|---|
| Phosphoinositide Hydrolysis | Gq/G11 | Phospholipase C (PLC) | Inositol Trisphosphate (IP3), Diacylglycerol (DAG) | Ca2+ release, Protein Kinase C (PKC) activation |
| Phospholipase D Activation | (ARF-dependent) | Phospholipase D (PLD) | Phosphatidic Acid (PA) | Modulation of membrane trafficking and cytoskeleton |
Beyond the canonical Gq/PLC pathway, the 5-HT2A receptor can modulate other signaling cascades. Evidence suggests that the 5-HT2A receptor can also signal through the Phospholipase D (PLD) pathway. nih.gov This activation appears to be independent of the Gq/G11 protein and is instead dependent on ADP-ribosylation factor (ARF). nih.gov Activation of PLD leads to the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), which can then be converted to DAG, further influencing cellular signaling. This demonstrates the complexity of the signaling profile associated with 5-HT2A receptor activation, where a single receptor can engage multiple effector systems.
Receptor Antagonism and Inverse Agonism Studies
While many phenethylamines are agonists at the 5-HT2A receptor, studies on this compound have revealed a significant antagonist profile at this receptor subtype in certain experimental models.
In studies utilizing Xenopus laevis oocytes microinjected with rat 5-HT2A receptor clones, this compound demonstrated potent antagonist activity. nih.govnih.gov The compound effectively blocked the currents induced by serotonin (5-HT) at the 5-HT2A receptor. nih.gov This antagonism was found to be time-dependent, requiring a preincubation period of approximately two minutes to achieve maximal inhibition, which suggests a slow onset of action at the receptor. nih.govresearchgate.net Notably, this antagonistic effect was selective for the 5-HT2A receptor, as the compound did not block 5-HT-induced currents at the 5-HT2C receptor in the same cellular model. nih.govresearchgate.net While exhibiting strong antagonism, the compound also showed low or negligible intrinsic efficacy as a partial agonist at the 5-HT2A receptor in this system. nih.gov
The potency of 5-HT2A receptor antagonism varies among structurally related 2,5-dimethoxyphenethylamines, largely dependent on the substituent at the 4-position of the phenyl ring. nih.gov Comparative studies in Xenopus oocytes have established a clear rank order of antagonist potency. The 4-iodo analog, 2C-I, was found to be the most potent antagonist, followed by the 4-bromo compound (this compound or 2C-B). The 4-methyl (2C-D) and the unsubstituted (4-H) analogs (2C-H) were progressively less potent. researchgate.net
| Compound | 4-Position Substituent | Relative Antagonist Potency Rank |
|---|---|---|
| 2C-I | Iodo (-I) | 1 (Most Potent) |
| This compound (2C-B) | Bromo (-Br) | 2 |
| 2C-D | Methyl (-CH3) | 3 |
| 2C-H | Hydrogen (-H) | 4 (Least Potent) |
While some ligands for the 5-HT2A receptor are known to act as inverse agonists, which reduce the constitutive activity of the receptor, specific studies characterizing this compound as an inverse agonist are not extensively reported in the scientific literature reviewed.
Structure Activity Relationships Sar and Ligand Design Principles
Elucidation of Core Structural Features Governing Receptor Affinity
The affinity of 1-(4-bromo-2,5-dimethoxyphenyl)ethanamine for serotonin (B10506) receptors, particularly the 5-HT2 subtypes, is dictated by several core structural features. The molecule is built upon a phenethylamine (B48288) backbone, a primary amine attached to a benzene (B151609) ring via a two-carbon chain. usdoj.govwikipedia.org The specific arrangement of substituents on the phenyl ring is critical for its pharmacological profile.
Key to its activity are the two methoxy (B1213986) groups at the 2- and 5-positions of the phenyl ring. nih.gov Research into analogues has demonstrated the importance of this specific substitution pattern. The removal of the 5-methoxy group results in a significant (20-fold) decrease in agonist potency at the 5-HT2A receptor, while deletion of the 2-methoxy group leads to a much more drastic reduction in potency, by over 500-fold. nih.gov
Furthermore, the spatial orientation of the ethylamine (B1201723) side chain relative to the phenyl ring is a crucial determinant of agonist potency. nih.gov The flexibility of this chain allows it to adopt various conformations, but only specific orientations are conducive to optimal interaction with the receptor's binding pocket. Finally, the presence of a lipophilic substituent at the 4-position, in this case, a bromine atom, generally enhances agonist potency at 5-HT2 receptors. nih.gov The compound itself acts as a partial agonist at human serotonin 5-HT2A and 5-HT2C receptors. wikipedia.org
Influence of N-Substitutions on Receptor Selectivity and Potency
Modification of the primary amine group (N-substitution) on the ethylamine side chain has been shown to have a dramatic effect on the compound's binding affinity, receptor selectivity, and functional activity. nih.govnih.gov These modifications range from simple alkyl groups to more complex aromatic moieties.
Enhanced Binding Affinity with N-Benzyl and N-Methoxybenzyl Moieties
The addition of a benzyl (B1604629) group to the nitrogen atom of this compound significantly increases its binding affinity and functional activity at the 5-HT2A receptor. nih.govnih.gov The resulting compound, N-benzyl-2C-B, demonstrates a higher binding affinity than the parent compound. wikipedia.orgwikipedia.org
Further enhancements in potency were discovered by substituting the N-benzyl ring, particularly with a methoxy group. N-(2-methoxy)benzyl substitution was found to dramatically improve both binding affinity and functional activity, leading to the development of the highly potent "NBOMe" series of compounds. nih.govmdpi.com The N-2-methoxybenzyl derivative of 2C-B, known as 25B-NBOMe, is a potent full agonist for the 5-HT2A receptor, exhibiting sub-nanomolar affinity. wikipedia.org This substitution not only increases affinity for 5-HT2A and 5-HT2C receptors but also enhances selectivity for the 5-HT2A receptor over the 5-HT1A subtype. nih.govbohrium.comsci-hub.se
Similarly, N-(2-hydroxybenzyl) substitution, yielding 25B-NBOH, also produces a potent serotonin receptor agonist with high affinity for both 5-HT2A and 5-HT2C receptors. nih.govwikipedia.orgncats.io
| Compound | 5-HT2A Receptor | 5-HT2C Receptor |
|---|---|---|
| N-benzyl-2C-B (25B-NB) | 16 wikipedia.org | 90 wikipedia.org |
| 25B-NBOMe | 0.5 wikipedia.org | 6.2 wikipedia.org |
Effects of Simple Alkyl Derivatives on Receptor Interaction
In contrast to the significant gains in potency observed with N-benzyl substitutions, the addition of simple alkyl groups to the nitrogen atom generally leads to a marked decrease in activity. nih.gov Early SAR studies involving N-methylation, N-ethylation, and N-propylation of the 2C-B core structure resulted in compounds with significantly diminished potency. nih.gov For example, N-ethyl-2C-B was found to have a 40-fold lower affinity for the 5-HT2A receptor compared to the unsubstituted this compound. wikipedia.org This suggests that the receptor's binding pocket has specific steric and electronic requirements that are not met by small, flexible alkyl chains but are favorably addressed by larger, aromatic N-substituents.
Impact of Halogenation (Bromo-Substitution) on Receptor Interactions
The bromine atom at the 4-position of the phenyl ring is a critical feature contributing to the pharmacological profile of this compound. As a general principle in this class of phenethylamines, decorating the 2,5-dimethoxy scaffold with a lipophilic substituent at this position typically increases agonist potency at 5-HT2 receptors. nih.gov
The nature of the halogen at the 4-position influences the compound's activity. Studies comparing various 4-substituted 2C-X compounds have established a rank order of potency for 5-HT2A receptor antagonism, with the iodine-substituted analog (2C-I) being more potent than the bromine-substituted 2C-B. wikipedia.org This indicates that the size, electronegativity, and lipophilicity of the halogen substituent play a role in modulating receptor interaction. While the addition of an N-benzyl or N-methoxybenzyl group is the primary driver for the exceptionally high potency of derivatives like 25B-NBOMe, the 4-bromo substituent remains a key component of the high-affinity pharmacophore. usdoj.govontosight.ai
Computational and Medicinal Chemistry Approaches for Ligand Optimization
The evolution from this compound to highly potent and selective ligands like 25B-NBOMe is a direct outcome of systematic medicinal chemistry and ligand design principles. wikipedia.org Researchers have synthesized and evaluated extensive series of derivatives, methodically altering both the core phenethylamine structure and the N-benzyl moiety to map the SAR landscape. nih.govnih.gov
These efforts have focused on specific structural modifications, such as exploring various substituents on the N-benzyl ring. Particular attention has been paid to the 2'- and 3'-positions, as substitutions here, especially those capable of acting as hydrogen bond acceptors like methoxy or hydroxy groups, were found to produce compounds with exceptionally high 5-HT2A receptor affinity. nih.govresearchgate.net Probing these positions revealed that even minor structural changes can have a profound impact on binding affinity. nih.gov
Another key strategy in ligand optimization involves the use of conformational restriction. By synthesizing rigid analogs of 2C-B, such as 2CB-Ind, chemists can study the influence of the ethylamine side chain's spatial orientation on receptor binding and functional activity. wikipedia.org This approach provides valuable insights into the bioactive conformation of the ligand, which can guide the design of new molecules with improved potency and selectivity. These medicinal chemistry endeavors have also yielded important pharmacological tools, such as the carbon-11 (B1219553) radiolabeled version of 25B-NBOMe, which is utilized as a positron emission tomography (PET) tracer for imaging 5-HT2A receptors in the brain. wikipedia.org
Metabolism and Biotransformation Pathways Non Human in Vitro and Animal Studies
Identification of Major Metabolic Pathways in Mammalian Hepatocytes
Studies utilizing hepatocytes from various mammalian species, including humans, monkeys, dogs, rabbits, rats, and mice, have been instrumental in constructing the primary metabolic map of 1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine. researchgate.netnih.gov The principal routes of metabolism identified are oxidative deamination and O-demethylation, followed by conjugation reactions. researchgate.netresearchgate.net The enzymes primarily responsible for the initial steps of metabolism are believed to be monoamine oxidases (MAO-A and MAO-B) and, to a lesser extent, cytochrome P450 (CYP450) enzymes. researchgate.netnih.gov
Oxidative deamination is a major metabolic pathway for this compound. researchgate.netnih.gov This reaction is catalyzed by monoamine oxidase (MAO) enzymes, which convert the primary amine group into an aldehyde. researchgate.netwikipedia.orgwikipedia.org This process generates an unstable intermediate, 4-bromo-2,5-dimethoxyphenylacetaldehyde. researchgate.net This aldehyde is then further metabolized via two main routes: reduction to an alcohol or oxidation to a carboxylic acid. researchgate.netresearchgate.net
The reduction of the aldehyde intermediate, facilitated by alcohol dehydrogenase, results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE). researchgate.netnih.govresearchgate.net Conversely, oxidation of the aldehyde by aldehyde dehydrogenase leads to the formation of 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), which has been identified as the most abundant metabolite in human urine. researchgate.netnih.govresearchgate.netnih.gov Further oxidation can also lead to the production of 4-bromo-2,5-dimethoxybenzoic acid (BDMBA). researchgate.netnih.govresearchgate.netwikipedia.org
Alongside oxidative deamination, O-demethylation represents another significant Phase I metabolic pathway. researchgate.netresearchgate.netresearchgate.net This process involves the removal of one of the two methyl groups from the methoxy (B1213986) moieties on the phenyl ring, leading to the formation of hydroxylated metabolites. researchgate.netresearchgate.net This reaction can occur either before or after oxidative deamination. researchgate.netnih.govwikipedia.org
When O-demethylation precedes deamination, it results in metabolites such as 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine and 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine. researchgate.net If O-demethylation follows the initial deamination and subsequent reduction or oxidation, it leads to metabolites like 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) and 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA). researchgate.netwikipedia.org Studies in rats have confirmed the presence of one of the major hydroxylated metabolites, 4-bromo-2-hydroxy-5-methoxyphenethylamine (2H5M-BPEA), in various tissues, including the liver, brain, and lungs. researchgate.net
Phase II conjugation reactions serve to increase the water solubility of Phase I metabolites, facilitating their excretion. uomus.edu.iqslideshare.netupol.cz For this compound and its metabolites, several conjugation pathways have been identified in animal and in vitro studies.
In studies with rats, N-acetylation was found to be a notable pathway. researchgate.net The hydroxylated metabolites, 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine and 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine, were subsequently acetylated to form 1-acetoamino-2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethane and 1-acetoamino-2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethane, respectively. researchgate.netnih.gov
Glucuronidation is another key Phase II pathway. uomus.edu.iq Specific glucuronic acid-conjugated metabolites of this compound have been synthesized for analytical purposes, including the β-D-glucuronides of 2-(4-bromo-2,5-dimethoxyphenyl)ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. researchgate.net The detection of these conjugates in urine confirms this metabolic route. researchgate.net In studies of related compounds, glucuronidation of hydroxylated metabolites has also been observed. nih.gov
Sulfation is also a potential conjugation pathway. slideshare.netupol.cz While direct evidence for sulfated metabolites of this compound is limited in the provided research, it is a common Phase II reaction for phenolic compounds. One study noted that in cases of simultaneous ingestion with MDMA, a smaller proportion of conjugated metabolites, including glucuronides and sulphates, appeared in the urine. researchgate.net
Characterization of Specific Metabolites
The identification and structural elucidation of metabolites have been accomplished using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov These analyses have been performed on samples from in vitro incubations with hepatocytes and urine from animal studies. researchgate.netresearchgate.net
Several Phase I metabolites of this compound have been successfully identified. These are primarily products of oxidative deamination and O-demethylation.
Studies comparing the metabolism across different species have revealed significant variations. For instance, 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by hepatocytes from humans, monkeys, and rabbits, but not from dogs, rats, or mice. researchgate.netnih.govwikipedia.org Furthermore, a previously unknown metabolite, 4-bromo-2,5-dimethoxyphenol (BDMP), was identified exclusively after incubation with mouse hepatocytes. researchgate.netnih.govwikipedia.org In contrast, rat urine analysis after oral administration identified several metabolites, including the alcohol (BDMPE) and carboxylic acid (BDMPAA) products of deamination, as well as O-desmethyl and subsequently N-acetylated metabolites. researchgate.net
Table 1: Major Phase I Metabolites of this compound Identified in Non-Human In Vitro and Animal Studies
| Metabolite Name | Abbreviation | Metabolic Pathway | Species Detected In (Hepatocytes unless specified) | Reference(s) |
| 2-(4-Bromo-2,5-dimethoxyphenyl)ethanol | BDMPE | Oxidative Deamination (Reduction) | Human, Monkey, Dog, Rabbit, Rat, Mouse | researchgate.netnih.gov |
| 4-Bromo-2,5-dimethoxyphenylacetic acid | BDMPAA | Oxidative Deamination (Oxidation) | Human, Monkey, Dog, Rabbit, Rat, Mouse | researchgate.netnih.gov |
| 4-Bromo-2,5-dimethoxybenzoic acid | BDMBA | Oxidative Deamination (Oxidation) | Human, Monkey, Dog, Rabbit, Rat, Mouse | researchgate.netnih.gov |
| 2-(4-Bromo-2-hydroxy-5-methoxyphenyl)-ethanol | B-2-HMPE | O-Demethylation + Oxidative Deamination | Human, Monkey, Rabbit | researchgate.netnih.govwikipedia.org |
| 4-Bromo-2-hydroxy-5-methoxyphenylacetic acid | B-2-HMPAA | O-Demethylation + Oxidative Deamination | Human, Monkey, Rabbit, Dog, Rat, Mouse | researchgate.net |
| 4-Bromo-2,5-dimethoxyphenol | BDMP | O-Demethylation | Mouse | researchgate.netnih.govwikipedia.org |
| 2-(2-Hydroxy-4-bromo-5-methoxyphenyl)-ethylamine | - | O-Demethylation | Rat (urine) | researchgate.net |
| 2-(2-Methoxy-4-bromo-5-hydroxyphenyl)-ethylamine | - | O-Demethylation | Rat (urine) | researchgate.net |
| 4-Bromo-2-hydroxy-5-methoxyphenethylamine | 2H5M-BPEA | O-Demethylation | Rat (tissues) | researchgate.net |
The analysis of Phase II metabolites often requires enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave the conjugate before detection of the parent metabolite. researchgate.net However, methods for the direct analysis of conjugated metabolites have also been developed. researchgate.net
In rat urine, N-acetylated metabolites have been identified following the O-demethylation of the parent compound. researchgate.netnih.gov Research has also focused on the chemical synthesis of glucuronide conjugates of the primary alcohol and carboxylic acid metabolites to serve as analytical standards. researchgate.net A direct liquid chromatography/mass spectrometry (LC/MS) method was subsequently used to qualitatively and semi-quantitatively evaluate these specific glucuronic acid-conjugated metabolites in urine samples, confirming this conjugation pathway. researchgate.net
Table 2: Identified Phase II Metabolites of this compound in Animal Studies
| Metabolite Name | Conjugation Type | Precursor Metabolite(s) | Species Detected In | Reference(s) |
| 1-Acetoamino-2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethane | Acetylation | 2-(2-Hydroxy-4-bromo-5-methoxyphenyl)-ethylamine | Rat (urine) | researchgate.net |
| 1-Acetoamino-2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethane | Acetylation | 2-(2-Methoxy-4-bromo-5-hydroxyphenyl)-ethylamine | Rat (urine) | researchgate.net |
| 2-(4-Bromo-2,5-dimethoxyphenyl)ethanol glucuronide | Glucuronidation | 2-(4-Bromo-2,5-dimethoxyphenyl)ethanol | Rat (urine) | researchgate.net |
| 4-Bromo-2,5-dimethoxyphenylacetic acid glucuronide | Glucuronidation | 4-Bromo-2,5-dimethoxyphenylacetic acid | Rat (urine) | researchgate.net |
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental in forensic and analytical chemistry for separating complex mixtures and identifying individual components. For this compound, both gas and liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools for its detection in various samples.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity, making it a cornerstone in forensic toxicology for identifying substances like this compound in biological matrices such as blood and urine. nih.govxsjs-cifs.comnih.gov
For effective GC-MS analysis, derivatization is often employed to enhance the volatility and thermal stability of the analyte. A common method involves derivatization with trifluoroacetic anhydride (TFAA), which modifies the primary amine group. researchgate.netxsjs-cifs.com This process improves the chromatographic peak shape and the mass spectral characteristics of the compound.
The analysis of urine samples from individuals has successfully utilized GC-MS to identify and quantify metabolites of this compound. nih.gov In such studies, samples are typically prepared through enzymatic deconjugation followed by liquid-liquid extraction before derivatization and injection into the GC-MS system. nih.gov This methodology has been crucial in identifying major metabolites, such as 4-Bromo-2,5-dimethoxyphenylacetic acid, which is formed through deamination by monoamine oxidase (MAO) and subsequent oxidation. nih.gov
Below is a table summarizing typical GC parameters used for the analysis of this compound.
| Parameter | Value/Description |
| Instrument | Gas Chromatograph with Mass Spectrometer Detector |
| Column | 100% dimethylpolysiloxane gum, 30 m x 0.25 mm x 0.25 µm film thickness swgdrug.org |
| Carrier Gas | Hydrogen at 1.3 mL/min or Helium at 1 mL/min swgdrug.orgswgdrug.org |
| Injector Temperature | 250°C - 280°C swgdrug.orgswgdrug.org |
| Oven Program | Initial temp 100°C, ramp to 295°C at 35°C/min, hold for 6.43 min swgdrug.org |
| Detector | Mass Spectrometer (MS) |
| Injection Mode | Split (e.g., 100:1 ratio) swgdrug.org |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)
High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. When combined with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), it offers exceptional sensitivity and selectivity for the detection and quantification of this compound and its metabolites in biological fluids like plasma, serum, and urine. nih.govnih.govbohrium.com
LC-MS/MS methods have been developed and validated for quantifying this compound and its key metabolites, 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) and 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA), in human plasma. nih.govbohrium.com These methods are crucial for pharmacokinetic studies, providing insights into the metabolic pathways of the compound. nih.gov The use of LC-MS is advantageous as it can often analyze samples with minimal preparation, such as protein precipitation or simple filtration. swgdrug.orgthermofisher.com
The table below outlines typical parameters for an LC-MS method.
| Parameter | Value/Description |
| Instrument | Liquid Chromatograph with Tandem Mass Spectrometer |
| Sample Preparation | Dilution in HPLC-grade water, filtration through 0.45 µm filter swgdrug.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode swgdrug.org |
| Spray Voltage | 4.50 kV swgdrug.org |
| Capillary Temperature | 250.0 °C swgdrug.org |
| Mass Range | 65-550 amu swgdrug.org |
| Scan Mode | Full Scan MS or MS/MS swgdrug.org |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. For this compound, NMR and IR spectroscopy, along with advanced mass spectrometry, provide detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. This data is essential for confirming the identity and structure of this compound. nih.gov
In the ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons, the protons of the two methoxy groups, and the protons of the ethylamine (B1201723) side chain. The aromatic protons would appear as singlets or doublets in the aromatic region of the spectrum. The two methoxy groups would likely produce two sharp singlets, and the protons on the ethylamine chain would appear as multiplets.
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. This includes the carbons of the benzene (B151609) ring (with chemical shifts influenced by the bromo and methoxy substituents), the two methoxy carbons, and the two carbons of the ethylamine side chain. Analysis of related compounds like 2-Bromo-4-methoxyphenol shows characteristic chemical shifts for carbons bonded to methoxy groups and halogens. beilstein-journals.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vapor phase IR spectra are particularly useful for differentiating between regioisomers of related compounds, as they provide data free from intermolecular interactions that can occur in the solid state. researchgate.netresearchgate.net
For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected vibrations include:
N-H stretching from the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.
C-H stretching from the aromatic ring and the aliphatic side chain, usually observed around 2850-3100 cm⁻¹.
Aromatic C=C stretching vibrations, which appear in the 1450-1600 cm⁻¹ region.
C-O stretching from the two methoxy groups, expected to show strong bands around 1000-1300 cm⁻¹.
C-Br stretching , which typically appears at lower wavenumbers in the fingerprint region.
These spectral features collectively provide a unique fingerprint for the molecule, aiding in its identification.
Advanced Mass Spectrometry for Fragmentation Pattern Analysis
Advanced mass spectrometry, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is critical for both confirming the elemental composition and elucidating the structure of a compound through the analysis of its fragmentation patterns. mdpi.com
The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. researchgate.net This results in two molecular ion peaks (M+ and M+2) of similar intensity, which is a strong indicator for the presence of bromine.
Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule. For phenethylamines, a characteristic fragmentation pathway is the cleavage of the bond between the alpha and beta carbons of the side chain (benzylic cleavage). This would lead to the formation of a stable iminium cation or a substituted benzyl (B1604629) cation. Studies on related N-benzyl analogues show that the most significant fragment ions often originate from the non-brominated part of the molecule. researchgate.net However, minor ions containing bromine, such as the 4-bromo-2,5-dimethoxybenzyl cation, can also be observed. researchgate.net
The analysis of the N-TFA derivative of 2C-B by GC-MS reveals specific fragment ions that are used for its identification. researchgate.net The fragmentation patterns provide a structural fingerprint that allows for confident identification, even in complex matrices.
An in-depth examination of the analytical methodologies for the detection and structural characterization of the synthetic compound this compound reveals a reliance on both established and innovative techniques. The unequivocal identification and purity assessment of this substance, critical in forensic and research settings, necessitate a multi-faceted analytical approach.
Theoretical and Computational Chemistry Studies of 1 4 Bromo 2,5 Dimethoxyphenyl Ethanamine
Molecular Modeling and Docking Simulations with Receptor Structures
Molecular modeling and docking simulations are powerful tools to investigate how 1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine interacts with its primary biological target, the serotonin (B10506) 5-HT2A receptor.
Due to the challenges in crystallizing G-protein coupled receptors (GPCRs) like the 5-HT2A receptor, homology modeling has become a vital technique to generate structural models for docking studies. These models are typically built using the crystal structures of related GPCRs, such as the β2-adrenergic receptor, as templates. nih.gov The resulting 5-HT2A receptor models can then be used to simulate the binding of ligands like this compound.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For phenethylamine (B48288) derivatives, QSAR studies have been employed to understand the structural requirements for high affinity and agonist activity at the 5-HT2A receptor. nih.govresearchgate.net
Table 1: Key Molecular Descriptors in QSAR Studies of Phenethylamines
| Descriptor Type | Description | Relevance to this compound |
| Electronic | Describes the electronic properties of the molecule, such as charge distribution and polarizability. | The electronegativity of the bromine atom and the electron-donating nature of the methoxy (B1213986) groups significantly influence the electronic landscape of the molecule. |
| Steric | Relates to the size and shape of the molecule. | The bulk of the bromine atom and methoxy groups can affect how the molecule fits into the receptor's binding pocket. |
| Hydrophobic | Measures the lipophilicity or "greasiness" of the molecule. | The overall hydrophobicity, influenced by the bromo and methoxy groups, is crucial for crossing cell membranes and interacting with the hydrophobic regions of the receptor. |
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the intrinsic properties of this compound at the atomic and electronic levels.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. mpg.deekb.eg DFT calculations can provide valuable information about the distribution of electrons within this compound, which is fundamental to its chemical behavior and interactions.
Quantum chemical methods can be employed to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearchgate.net These predictions can be highly valuable in confirming the structure of a synthesized compound and in interpreting experimental NMR spectra. nih.gov
The calculation of NMR chemical shifts involves determining the magnetic shielding tensors for each nucleus in the molecule, which are influenced by the surrounding electronic environment. By comparing the calculated chemical shifts with experimental data, researchers can gain confidence in the assigned structure of this compound. While specific computational studies predicting the NMR spectrum of this compound are not widely published, the methodology is well-established and could be applied to provide theoretical support for experimental findings.
Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical Example)
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (aromatic) | 6.8 - 7.2 | 6.9, 7.1 |
| ¹H (methoxy) | 3.7 - 3.9 | 3.85, 3.88 |
| ¹H (ethylamino) | 2.8 - 3.2 | 2.9, 3.1 |
| ¹³C (aromatic) | 110 - 155 | 112, 115, 118, 125, 151, 153 |
| ¹³C (methoxy) | 55 - 60 | 56.2, 56.5 |
| ¹³C (ethylamino) | 30 - 45 | 35, 42 |
Note: The predicted values in this table are for illustrative purposes and are not based on actual published calculations for this compound.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis and molecular dynamics simulations are computational methods used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.
Conformational analysis aims to identify the low-energy conformations of the molecule, which are the most likely to be present under physiological conditions. This is crucial because only specific conformations may be able to bind effectively to the target receptor. For this compound, the orientation of the ethylamine (B1201723) side chain relative to the phenyl ring is a key conformational feature.
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound in a solvent, such as water, can reveal how the molecule behaves in a more realistic environment. This can provide insights into its flexibility, the stability of different conformations, and its interactions with surrounding solvent molecules. Such simulations are essential for understanding how the molecule might approach and interact with its receptor target in a biological system.
Preclinical Behavioral and Pharmacological Studies Non Human Animal Models
In Vitro Contractile Studies in Isolated Tissue Preparations (e.g., Rat Thoracic Aorta)
Research into the effects of 1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine and related phenethylamines on isolated rat thoracic aorta tissue has provided insights into their vascular activities. Studies have shown that several β-phenylethylamines can induce concentration-dependent contractions of this tissue preparation. For instance, compounds such as 2-(2,5-dimethoxyphenyl)ethylamine (2C-H), 2,(2,4,5-trimethoxyphenyl)ethylamine (TMPEA), and 2-(2,5-dimethoxy-4-methylphenyl)ethylamine (2C-D) have all been demonstrated to elicit this contractile response. nih.govnih.gov
While detailed dose-response data for this compound itself in this specific assay is not extensively detailed in the provided literature, previous findings with this compound are referenced in the context of other related molecules. nih.govnih.gov The general observation for structurally related psychedelic phenethylamines is that weak or partial agonistic activity, or even antagonism of aortic contraction, appears to be a characteristic feature. nih.govnih.gov For example, 2-(2,5-dimethoxy-4-nitrophenyl)ethylamine (2C-N) acts as a competitive antagonist to serotonin (B10506) in the rat thoracic aorta. nih.govnih.gov This suggests a complex interaction with receptors mediating vascular tone, likely involving serotonergic and adrenergic systems. nih.govnih.gov
Table 1: Contractile Activity of Various Phenethylamines on Isolated Rat Thoracic Aorta
| Compound | Activity | pD2 Value |
|---|---|---|
| 2C-H | Agonist | 6.74 |
| TMPEA | Agonist | 5.83 |
| 2C-D | Agonist | 5.06 |
| DMPEA | Agonist | 4.46 |
| MDPEA | Agonist | 4.19 |
| 2C-N | Competitive Antagonist (to Serotonin) | N/A |
| This compound | Weak/Partial Agonist or Antagonist | N/A |
Behavioral Characterization in Avian Models (e.g., Newly Hatched Chickens)
A review of the scientific literature did not yield any preclinical studies specifically investigating the behavioral effects of this compound in avian models, such as newly hatched chickens. While research has been conducted on the behavioral impact of other psychoactive compounds in avian species, data directly pertaining to this compound is not available.
Comparative Behavioral Pharmacology with Related Phenethylamines
The behavioral pharmacology of this compound has been compared with several structurally related phenethylamines, providing a clearer understanding of its unique profile.
Another important comparator is 1-(4-bromo-2,5-dimethoxyphenyl)-2-propylamine (DOB), the alpha-methylated analogue of this compound. Both compounds exhibit high affinity for the 5-HT2A serotonin receptor. However, this compound is less selective than DOB, as it also binds with significant affinity to 5-HT1A, 5-HT1B, and 5-HT1C receptors. In drug discrimination studies with rats, animals trained to recognize DOB or its 4-methyl analog (DOM) also generalized the stimulus to this compound, suggesting similar, though not identical, stimulus effects.
Further structure-activity relationship studies highlight the importance of the phenethylamine (B48288) backbone. The introduction of a keto group at the β-position of the ethylamine (B1201723) chain, creating β-keto-2C-B, drastically reduces the compound's activity at the 5-HT2A receptor. Compared to this compound, β-keto-2C-B shows a markedly reduced potency and efficacy. Conversely, tethering the two methoxy (B1213986) groups into a tetrahydrobenzodifuran moiety to create 2C-B-FLY does not significantly alter the activity in terms of β-arrestin 2 recruitment at the 5-HT2A receptor, with both compounds showing similar potency (EC50) and efficacy (Emax).
Table 2: Comparative In Vitro Activity at the 5-HT2A Receptor
| Compound | EC50 (nM) | Emax (%) |
|---|---|---|
| This compound | 9.03 | 89 |
| 2C-B-FLY | 8.11 | 81.8 |
| β-k-2C-B | 905 | 40.8 |
These comparative studies demonstrate that while this compound shares core properties with related phenethylamines, subtle structural modifications can lead to significant changes in receptor selectivity and behavioral effects. frontiersin.org
Q & A
Basic Research Question
- Infrared Spectroscopy (IR): Confirm primary amine N-H stretches (~3350 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- 1H/13C NMR: Assign aromatic protons (e.g., singlet for H-3 and H-6 in 2,5-dimethoxy substitution) and bromine-induced deshielding effects on adjacent carbons.
- X-ray Crystallography: Resolve crystal structures of hydrochloride salts to validate stereochemistry and packing motifs, leveraging PubChem-deposited data for reference .
What strategies are effective in resolving contradictory data in receptor binding assays involving this compound?
Advanced Research Question
Contradictions may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Mitigation strategies include:
- Orthogonal Assays: Combine radioligand displacement (e.g., [³H]Ketanserin for 5-HT2A) with functional assays (calcium flux or ERK phosphorylation).
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to rule out non-specific interactions.
- Theoretical Modeling: Dock the compound into homology models of target receptors to predict binding modes and validate with mutagenesis studies .
How should researchers design experiments to assess the compound's stability under various environmental or physiological conditions?
Basic Research Question
- Hydrolytic Stability: Incubate in buffers (pH 1–13) at 37°C, monitoring degradation via LC-MS. Bromine substituents may reduce stability under alkaline conditions.
- Photodegradation: Expose to UV-Vis light (290–700 nm) and quantify degradation products (e.g., demethylation or debromination) using GC-MS.
- Oxidative Stress: Treat with H2O2 or cytochrome P450 enzymes to simulate metabolic pathways, identifying metabolites like hydroxylated derivatives .
What computational models predict the compound's pharmacokinetics, and how are they validated experimentally?
Advanced Research Question
- Quantitative Structure-Activity Relationship (QSAR): Use software like MOE or Schrödinger to predict logP (lipophilicity) and blood-brain barrier permeability.
- Molecular Dynamics (MD): Simulate interactions with serum proteins (e.g., albumin) to estimate plasma half-life.
- In Vivo Validation: Administer radiolabeled compound (e.g., ¹⁴C) in rodent models, correlating tissue distribution and excretion profiles with model outputs .
How can researchers address discrepancies in reported pharmacological potencies across studies?
Advanced Research Question
Discrepancies may stem from differences in cell lines (e.g., CHO vs. HEK293) or assay endpoints (cAMP vs. β-arrestin recruitment). Standardize protocols by:
- Reference Standards: Use DEA-provided analytical standards to ensure compound identity .
- Positive Controls: Include known agonists/antagonists (e.g., LSD for 5-HT2A) to calibrate assay sensitivity.
- Meta-Analysis: Apply statistical frameworks (e.g., mixed-effects models) to reconcile data from heterogeneous studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
